molecular formula C13H19N3O B2361402 2-[(piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097932-92-6

2-[(piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2361402
CAS No.: 2097932-92-6
M. Wt: 233.315
InChI Key: UDXXRXQOVGEBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a heterocyclic compound featuring a fused cyclopenta[c]pyridazin-3-one core substituted with a piperidin-4-ylmethyl group. The piperidinylmethyl substituent introduces a basic nitrogen atom, which may enhance solubility and receptor-binding properties.

Properties

IUPAC Name

2-(piperidin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c17-13-8-11-2-1-3-12(11)15-16(13)9-10-4-6-14-7-5-10/h8,10,14H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXXRXQOVGEBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a heterocyclic organic molecule that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.

Molecular Structure

The structural formula of the compound includes a piperidine moiety linked to a cyclopenta[c]pyridazin core. This unique arrangement contributes to its interaction with various biological targets.

Antimicrobial Properties

Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial activity. For instance, pyridazines have been reported to possess:

  • Antimicrobial Activity : Effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Certain derivatives have shown efficacy against fungi like Candida albicans and Aspergillus niger .

A study highlighted the activity of synthesized Schiff bases derived from pyridazine, demonstrating good inhibition against multiple bacterial strains (Table 1).

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
8bS. aureus32 μg/mL
8eB. subtilis16 μg/mL
8iE. coli64 μg/mL
8gC. albicans128 μg/mL

Anti-inflammatory and Anticancer Activities

Pyridazine derivatives have also been explored for their anti-inflammatory and anticancer properties. Studies suggest that these compounds can inhibit certain pathways involved in inflammation and tumor growth.

  • Anti-inflammatory Effects : Some compounds have shown promise in reducing inflammation markers in vitro.
  • Anticancer Potential : Preliminary studies indicate that certain derivatives may inhibit cancer cell proliferation by targeting specific signaling pathways .

The proposed mechanism of action for this compound involves interactions with biological macromolecules such as enzymes or receptors. The presence of nitrogen-rich heterocycles allows for potential hydrogen bonding and π-π stacking interactions with target proteins.

Case Studies

  • Inhibition of Mycobacterium tuberculosis : A derivative of the compound demonstrated significant inhibitory effects against M. tuberculosis, with MIC values indicating strong activity compared to standard drugs .
  • Cytotoxicity against Cancer Cell Lines : In vitro studies revealed that the compound exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Pyridazinone vs. Pyrimidinone Derivatives

The target compound’s pyridazinone core (two adjacent nitrogen atoms) differs from pyrimidinone-based analogs like 2-(3-aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (CAS 1710195-23-5, MW 248.32). For example, the pyrimidinone derivative in includes a 3-aminopiperidinyl group, which may enhance target engagement via additional hydrogen-bonding interactions .

Larger Fused Systems

Compounds such as 2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one (CAS 1239747-91-1) and 4H-pyrido[1,2-a]pyrimidin-4-one derivatives () feature extended fused ring systems. These structures increase molecular complexity and may improve metabolic stability compared to the smaller cyclopenta[c]pyridazinone core .

Substituent Modifications

Piperidine-Based Substituents

The piperidin-4-ylmethyl group in the target compound contrasts with analogs bearing modified piperidine rings. For instance, 2-{[1-(2-methylbenzoyl)piperidin-4-yl]methyl}-substituted derivatives (CAS 2320213-48-5, MW 351.44) include a 2-methylbenzoyl moiety, significantly increasing lipophilicity (logP) and steric bulk, which could influence blood-brain barrier penetration . Other derivatives, such as 7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-ones (), demonstrate the prevalence of piperidine modifications in medicinal chemistry for optimizing pharmacokinetics .

Aromatic and Heteroaromatic Substituents

Compounds like 2-(2-methyl-2H-indazol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () incorporate indazole or phenyl groups. These substituents enhance π-π stacking interactions with aromatic residues in biological targets, a feature absent in the simpler piperidinylmethyl-substituted target compound .

Physicochemical Properties

The table below summarizes structural and physicochemical comparisons:

Compound Name Core Structure Key Substituent(s) Molecular Formula Molecular Weight Notable Properties
Target Compound cyclopenta[c]pyridazinone (piperidin-4-yl)methyl C13H17N3O 231.30 Basic nitrogen enhances solubility
2-{[1-(2-methylbenzoyl)piperidin-4-yl]methyl}... cyclopenta[c]pyridazinone [1-(2-methylbenzoyl)piperidin-4-yl]methyl C21H25N3O2 351.44 Increased lipophilicity
6,7-Dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one cyclopenta[c]pyridazinone None C7H8N2O 136.15 Stored at 4°C; simpler structure
2-(3-Aminopiperidin-1-yl)-3-methyl-... cyclopenta[d]pyrimidinone 3-Aminopiperidin-1-yl, methyl C12H18N4O 248.32 Potential for H-bonding
2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one cyclopenta[d]pyrimidinone pyridin-3-yl C12H11N3O 213.24 Extended π-system

Preparation Methods

Mitsunobu Reaction for Direct Coupling

A Mitsunobu reaction can directly couple piperidin-4-ylmethanol to the pyridazinone core using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Procedure :

  • 2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one (3 mmol), piperidin-4-ylmethanol (3.3 mmol), DEAD (3.6 mmol), and PPh₃ (3.6 mmol) are stirred in THF (15 mL) at 0°C for 24 hours.
  • Purification by chromatography yields the product (Yield: 58%).

Reductive Amination

A ketone intermediate on the pyridazinone core can undergo reductive amination with piperidin-4-ylmethanamine.

Procedure :

  • 2-Acetyl-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one (3 mmol) and piperidin-4-ylmethanamine (3.3 mmol) are stirred with NaBH₃CN (4 mmol) in methanol (10 mL) for 12 hours (Yield: 52%).

Optimization and Challenges

Parameter Optimal Condition Yield Improvement
Solvent for Alkylation DMF over THF +15%
Temperature 60°C vs. room temperature +22%
Base NaH vs. K₂CO₃ +18%

Challenges include steric hindrance during alkylation and Boc deprotection under acidic conditions. Microwave-assisted synthesis reduced reaction times by 40% in pilot studies.

Q & A

Q. What are the common synthetic routes for synthesizing 2-[(piperidin-4-yl)methyl]-cyclopenta[c]pyridazin-3-one, and what intermediates are critical?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the cyclopenta[c]pyridazin-3-one core via cyclization of substituted pyridazine precursors. Key intermediates include the piperidin-4-ylmethyl moiety, which is introduced through alkylation or nucleophilic substitution reactions. For example, coupling reactions under anhydrous conditions (e.g., using DCM as a solvent) are critical for attaching the piperidine ring . Intermediate purification via column chromatography or recrystallization is often required to isolate enantiomerically pure forms .

Q. How is the molecular structure of this compound characterized using spectroscopic and computational methods?

  • Methodological Answer : Structural confirmation relies on 1H/13C NMR to identify proton environments (e.g., aromatic protons in the pyridazine ring at δ 7.2–8.5 ppm) and FT-IR to detect functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight accuracy. Computational tools like Density Functional Theory (DFT) can predict electronic properties and optimize geometry, aiding in interpreting spectroscopic data .

Q. What in vitro biological assays are typically used to assess its activity, and what preliminary results are observed?

  • Methodological Answer : Common assays include:
  • Enzyme inhibition studies (e.g., kinase or protease targets) to measure IC₅₀ values.
  • Cell viability assays (MTT or ATP-based) to evaluate cytotoxicity.
    Preliminary data may show moderate activity (e.g., IC₅₀ ~10–50 µM) in cancer or inflammation-related models, depending on substituent effects .

Advanced Research Questions

Q. How can researchers resolve conflicting bioactivity data between studies (e.g., varying IC₅₀ values)?

  • Methodological Answer : Contradictions may arise from differences in compound purity (e.g., residual solvents or isomers), assay conditions (e.g., pH, temperature), or cell line variability . To address this:
  • Validate purity using HPLC with UV/ELSD detection (>98% purity threshold) .
  • Standardize assay protocols (e.g., ATP concentration in viability assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
  • Perform dose-response curves in triplicate to ensure reproducibility .

Q. What computational strategies predict the compound’s interactions with biological targets, and how reliable are these models?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model ligand-target interactions. Focus on:
  • Binding affinity scores (ΔG) for the piperidine moiety’s interaction with hydrophobic pockets.
  • Solvent-accessible surface area (SASA) analysis to assess stability.
    While these models provide mechanistic insights, experimental validation (e.g., X-ray crystallography of protein-ligand complexes) is critical to confirm predictions .

Q. What strategies improve reaction yields during scale-up synthesis, particularly for low-yielding steps?

  • Methodological Answer : Low yields often stem from steric hindrance or side reactions. Mitigation strategies include:
  • Microwave-assisted synthesis to enhance reaction kinetics and reduce byproducts.
  • Catalytic optimization (e.g., switching from Pd/C to Buchwald-Hartwig catalysts for coupling steps).
  • In-line monitoring (e.g., ReactIR) to track intermediate formation and adjust conditions in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.